Furamizole

Catalog No.
S620692
CAS No.
17505-25-8
M.F
C12H8N4O5
M. Wt
288.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furamizole

Multiresidue nitrofuran analysis faces co-elution and false positives from overlapping UV peaks. Furamizole (CAS 17505-25-8) solves this with a distinct 420 nm λmax and 1,3,4-oxadiazole bioisostere. • Enables baseline separation from Furazolidone & Nifurpirinol in LC-UV/MS. • Used as positive control for Mycoplasma gallisepticum (MIC 0.016-0.064 µg/mL). • Structurally validated reference standard for SAR studies. In stock for immediate shipment.

CAS Number

17505-25-8

Product Name

Furamizole

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+

InChI Key

YOWVEYCZVUOQAB-SOFGYWHQSA-N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Synonyms

FURAMIZOLE

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N

The exact mass of the compound Furamizole is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg

Furamizole (CAS 17505-25-8) is a synthetic antibacterial agent characterized by a 5-nitrofuran moiety linked to a 1,3,4-oxadiazole ring. In procurement contexts, it is primarily sourced as a quantitative reference standard for multi-residue chromatographic analysis and as a structural benchmark in medicinal chemistry. The integration of the 1,3,4-oxadiazole core provides an enzymatically resistant bioisostere for carbonyl groups, distinguishing it from simpler nitrofuran derivatives. Its defined physicochemical properties, including a molecular weight of 288.22 g/mol and specific UV-Vis absorption characteristics, make it a critical reagent for laboratories developing high-resolution analytical methods or investigating structure-activity relationships (SAR) in novel heterocyclic drug candidates[1].

Research Fit

Antimicrobial screening context

Reported activity against Mycoplasma species and certain Gram-negative pathogens; supports veterinary antimicrobial research workflows.

In vitro susceptibility assays

Fit for agar/broth dilution methods; reported rank-based potency in head-to-head Mycoplasma panels.

SAR and model studies

1,3,4-oxadiazole scaffold relevant for nitrofuran structure-activity relationship research and avian disease models.

Replacing Furamizole with common in-class alternatives like Furazolidone or Nitrofurantoin introduces significant analytical and structural limitations. In multi-residue liquid chromatography (LC) workflows, generic nitrofurans exhibit overlapping UV absorption maxima (typically 360–390 nm), which complicates peak resolution in complex matrices. Furamizole, conversely, provides a distinct optical signature that prevents signal interference. Furthermore, from a synthetic and pharmacological perspective, standard nitrofurans lack the 1,3,4-oxadiazole ring. This ring is essential for researchers requiring a structurally specific bioisostere to model resistance to enzymatic hydrolysis; substituting it with ester- or amide-linked analogs results in inaccurate pharmacokinetic modeling and fails to replicate the specific toxophoric –N=C–O– linkage interactions [1].

Substitution Risk

In-class nitrofuran

Furazolidone or nitrofurantoin may not reproduce the same potency ranking against bovine Mycoplasma strains; reported class-internal gap in activity.

Macrolide alternative

Tylosin showed comparable anti-M. gallisepticum activity in specific assays, but reported H. gallinarum efficacy may not transfer to macrolides.

Structural analog

Other 1,3,4-oxadiazole nitrofurans lack in vivo data against Haemophilus gallinarum; model-specific response may require verification.

Spectroscopic Differentiation for Multiplexed Liquid Chromatography

In liquid chromatographic analysis of synthetic antibacterials, Furamizole demonstrates a distinct optical profile compared to other nitrofuran derivatives. When analyzed in a tetrahydrofuran (THF) based mobile phase, Furamizole exhibits an absorption maximum at 420 nm. In contrast, the comparator Furazolidone absorbs at 360 nm, and Nifurpirinol absorbs at 390 nm[1].

Evidence DimensionUV Absorption Maximum
Target Compound Data420 nm
Comparator Or BaselineFurazolidone (360 nm) and Nifurpirinol (390 nm)
Quantified Difference30 to 60 nm red-shift in absorption maximum
ConditionsLiquid chromatography utilizing a THF-acetonitrile-phosphoric acid-water mobile phase

The distinct 420 nm absorption maximum enables precise optical detection and prevents signal overlap in multiplexed food safety and environmental screening workflows.

Bovine Mycoplasma potency rank
Head-to-head
Ranked #1 (strongest) among 13 tested antimicrobials, alongside mitomycin C
Supports antimicrobial screening context; reported top-tier in vitro activity against M. bovirhinis, M. bovigenitalium, A. laidlawii.
Agar dilution, 155 strains; rank may vary with strain panel composition.

Chromatographic Elution and Solid-Phase Extraction (SPE) Isolation

During sample cleanup using neutral alumina columns, Furamizole exhibits a distinct retention profile compared to baseline nitrofurans, allowing for sequential fractionation. Furazolidone elutes first with 25 mL of acetonitrile, followed by Nifurpirinol (using acetonitrile with 3% water), while Furamizole is retained longer and elutes subsequently[1].

Evidence DimensionElution Order / Retention Strength
Target Compound DataElutes after 75+ mL of solvent (post-Nifurpirinol fraction)
Comparator Or BaselineFurazolidone (Elutes in the first 25 mL acetonitrile fraction)
Quantified DifferenceDelayed elution requiring higher solvent volumes or increased polarity compared to Furazolidone
ConditionsSolid-phase extraction cleanup using II-III active neutral alumina columns

This retention differential allows analytical chemists to sequentially isolate Furamizole from complex biological matrices without co-elution of other nitrofuran residues.

M. gallisepticum MIC
Reported
0.064 µg/mL, 0.016 µg/mL
Reported MIC benchmark for assay calibration; supports antimicrobial susceptibility testing.
5 M. gallisepticum strains; in vitro dilution method.

Antimicrobial Benchmarking Against Veterinary Pathogens

Furamizole demonstrates quantifiable in vitro inhibition of specific veterinary pathogens, serving as a stringent positive control. Against Mycoplasma gallisepticum, Furamizole achieves a Minimum Inhibitory Concentration (MIC) of 0.016 to 0.064 µg/mL, a concentration at which many standard broad-spectrum antibiotics fail to achieve complete inhibition[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.016 - 0.064 µg/mL
Comparator Or BaselineStandard generic antibiotics (often requiring >1.0 µg/mL for equivalent inhibition)
Quantified DifferenceMulti-fold reduction in required inhibitory concentration
ConditionsIn vitro broth microdilution assay against Mycoplasma gallisepticum strains

Procuring Furamizole provides microbiology laboratories with a highly sensitive, low-concentration reference standard for evaluating the efficacy of novel veterinary therapeutics.

In vivo H. gallinarum activity
Head-to-head
Effective (1 of 4 among 76 nitrofuran derivatives)
Reported in vivo activity in experimentally infected chickens; 94.7% of tested analogs were ineffective.
Single study; model-specific endpoint. Not a general efficacy claim.
Comparability vs. macrolides
Head-to-head
Comparable to tylosin and spiramycin in M. gallisepticum models
Reported non-inferior activity against M. gallisepticum in vitro and in vivo; supports comparator assay-response context.
Chicken infection model; relevance to other species not established.

Reference Standard in Multiplexed Food Safety Residue Analysis

Due to its distinct 420 nm UV absorption maximum and specific retention profile on neutral alumina, Furamizole is procured as a critical reference standard for LC-UV and LC-MS workflows. It is specifically utilized in the simultaneous determination of synthetic antibacterial agents in aquaculture and agricultural products, where baseline separation from Furazolidone and Nifurpirinol is required to prevent false positives [1].

Bioisosteric Scaffold Benchmarking in Medicinal Chemistry

Furamizole is selected as a structural benchmark in drug discovery programs focusing on 1,3,4-oxadiazole derivatives. Because the oxadiazole ring acts as an enzymatically resistant bioisostere for amides and esters, researchers use Furamizole to establish baseline structure-activity relationships (SAR) when synthesizing new anti-infective or antiprotozoal agents that require resistance to enzymatic hydrolysis [2].

Positive Control in Veterinary Mycoplasma Assays

Given its quantified MIC of 0.016–0.064 µg/mL against Mycoplasma gallisepticum, Furamizole is utilized as a low-concentration positive control in veterinary microbiological screening. It allows researchers to validate assay sensitivity and benchmark the performance of experimental macrolides or novel nitrofurans intended for poultry and livestock applications [3].

Application Fit

Application
Selection Property
Validation Focus
Bovine mycoplasma susceptibility screening
In vitro potency ranking against Mycoplasma spp. panel
Strain-specific susceptibility and comparator benchmarking
Avian respiratory co-infection research
Reported dual in vitro/in vivo activity against H. gallinarum and M. gallisepticum
Co-culture model response and endpoint validation
Nitrofuran SAR studies
1,3,4-oxadiazole scaffold with reported Mycoplasma/Haemophilus selectivity
SAR profiling against nitrofuran-derivative libraries
Antimicrobial assay calibration
Defined MIC values for M. gallisepticum reference strains
Assay reproducibility and inter-laboratory benchmarking

XLogP3

2

Wikipedia

Furamizole

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